molecular formula C18H32O4 B12663790 Diheptyl maleate CAS No. 31983-42-3

Diheptyl maleate

Katalognummer: B12663790
CAS-Nummer: 31983-42-3
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: KUUZQLFCCOGXKQ-YPKPFQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diheptyl maleate is an organic compound with the molecular formula C18H32O4 . It is an ester derived from maleic acid and heptyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diheptyl maleate is typically synthesized through the esterification of maleic acid with heptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of maleic anhydride with heptyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, yielding high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of maleic acid derivatives.

    Reduction: Reduction of this compound can lead to the formation of heptyl succinate.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Maleic acid derivatives.

    Reduction: Heptyl succinate.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diheptyl maleate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing non-toxic plasticizers for medical devices.

    Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent plasticizing properties.

Wirkmechanismus

The mechanism by which diheptyl maleate exerts its effects is primarily through its interaction with polymer matrices. It integrates into the polymer structure, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to be used in drug delivery without eliciting significant immune responses.

Vergleich Mit ähnlichen Verbindungen

  • Dibutyl maleate
  • Diethyl maleate
  • Dimethyl maleate

Comparison: Diheptyl maleate is unique due to its longer heptyl chain, which imparts greater flexibility and lower volatility compared to its shorter-chain counterparts like dibutyl maleate and diethyl maleate. This makes it particularly valuable in applications requiring enhanced plasticizing effects and stability.

Eigenschaften

CAS-Nummer

31983-42-3

Molekularformel

C18H32O4

Molekulargewicht

312.4 g/mol

IUPAC-Name

diheptyl (Z)-but-2-enedioate

InChI

InChI=1S/C18H32O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3/b14-13-

InChI-Schlüssel

KUUZQLFCCOGXKQ-YPKPFQOOSA-N

Isomerische SMILES

CCCCCCCOC(=O)/C=C\C(=O)OCCCCCCC

Kanonische SMILES

CCCCCCCOC(=O)C=CC(=O)OCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.